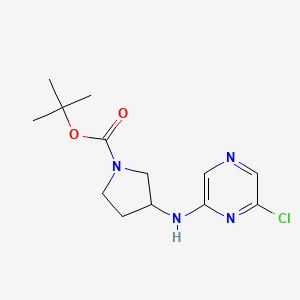![molecular formula C22H28ClN3O4S B2684947 N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216628-62-4](/img/structure/B2684947.png)
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or drug design. It contains functional groups such as amides and ethers, which are common in pharmaceutical compounds .
Synthesis Analysis
While specific synthesis steps for this compound were not found, similar compounds are typically synthesized by coupling reactions. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid. The resulting intermediate compounds can then be treated with a chloroethyl compound to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Applications De Recherche Scientifique
Synthesis and Derivative Compounds
The scientific landscape for N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is rich, focusing on the synthesis of novel compounds and their biological activities. Researchers have synthesized a variety of derivative compounds, aiming to explore their potential in various applications, such as anti-inflammatory, analgesic, antimicrobial, anticancer, and as corrosion inhibitors.
Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds demonstrated significant anti-inflammatory and analgesic activities, highlighting their potential as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).
Corrosion Inhibitors : Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel, showcasing how these compounds can offer high inhibition efficiencies against steel corrosion, indicating their potential industrial application in protecting materials (Hu et al., 2016).
Gastrointestinal Prokinetic Activity : Sakaguchi et al. (1992) explored benzamide derivatives for their pharmacological activities, identifying compounds with balanced gastrointestinal prokinetic and antiemetic activities, suggesting their use as new types of gastrointestinal agents (Sakaguchi et al., 1992).
Antimicrobial and Anticancer Potentials : Deep et al. (2016) synthesized 4-thiazolidinone derivatives, evaluating them for antimicrobial and anticancer potentials. These studies highlight the importance of structural modification in enhancing biological activities of compounds (Deep et al., 2016).
Photodynamic Therapy for Cancer : Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield for photodynamic therapy, emphasizing the role of chemical synthesis in developing potential cancer treatments (Pişkin et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit potent inhibition of cyclooxygenase-2 (cox-2) .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, such as cox-2, and inhibit their activity .
Biochemical Pathways
If it inhibits cox-2, it may affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds are known to be water-soluble , which may influence their bioavailability.
Result of Action
If it inhibits cox-2, it may reduce the production of prostaglandins, potentially leading to anti-inflammatory effects .
Action Environment
Factors such as ph and temperature could potentially affect its stability and activity .
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S.ClH/c1-24(2)12-7-13-25(21(26)15-10-11-16(27-3)18(14-15)29-5)22-23-20-17(28-4)8-6-9-19(20)30-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDKWIKCAHTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2684864.png)
![6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2684866.png)


![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)
![(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2684876.png)
![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)

![2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2684880.png)
![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)
